5,5',6,6'-Tetrahydroxy-3,3,3',3'-Tetramethyl-1,1'-Spirobisindane

Catalog No.
S517660
CAS No.
77-08-7
M.F
C21H24O4
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5',6,6'-Tetrahydroxy-3,3,3',3'-Tetramethyl-1,1'-...

CAS Number

77-08-7

Product Name

5,5',6,6'-Tetrahydroxy-3,3,3',3'-Tetramethyl-1,1'-Spirobisindane

IUPAC Name

1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5',6,6'-tetrol

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C21H24O4/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8,22-25H,9-10H2,1-4H3

InChI Key

POFMQEVZKZVAPQ-UHFFFAOYSA-N

SMILES

CC1(CC2(CC(C3=CC(=C(C=C32)O)O)(C)C)C4=CC(=C(C=C41)O)O)C

Solubility

Soluble in DMSO

Synonyms

AI 3-16787; AI-3-16787; AI3-16787;

Canonical SMILES

CC1(CC2(CC(C3=CC(=C(C=C32)O)O)(C)C)C4=CC(=C(C=C41)O)O)C

Description

The exact mass of the compound 1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl- is 340.1675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512922. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Scientific databases like PubChem () do not indicate any known documented research applications.

Further Investigation:

  • Chemical Suppliers: Some chemical suppliers may provide information on the intended use of the compound in their product descriptions although this information may not be based on published research.
  • Patent Literature: Patent applications describing the synthesis or use of the compound may offer clues about potential applications ().

5,5',6,6'-Tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane is a complex organic compound characterized by its unique spirobisindane structure. The molecular formula is C21H24O4C_{21}H_{24}O_{4}, with a molecular weight of approximately 340.42 g/mol. This compound features four hydroxyl groups and four methyl groups, contributing to its distinctive physical and chemical properties. It appears as a white to greenish-brown powder or crystalline solid and is typically stored in cool, dark conditions to maintain stability .

Due to the presence of hydroxyl groups. It can participate in:

  • Deprotonation: The hydroxyl groups can be deprotonated using strong bases like potassium tert-butoxide, leading to the formation of reactive intermediates that can undergo further polymerization or condensation reactions .
  • Esterification: Reacting with carboxylic acids can lead to the formation of esters, which are important in various applications including materials science.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyls or carboxylic acids under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane typically involves multi-step organic reactions:

  • Starting Materials: The synthesis often begins with simpler indane derivatives.
  • Formation of the Spiro Structure: Key reactions include cyclization processes that form the spirobisindane framework.
  • Hydroxylation: Subsequent hydroxylation steps introduce the four hydroxyl groups at specific positions on the structure.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve the desired purity level (typically >96%) .

This compound has several applications across various fields:

  • Material Science: It is used in the preparation of advanced materials due to its unique structural properties.
  • Organic Synthesis: Acts as a building block for synthesizing more complex molecules.
  • Potential Pharmaceutical Uses: Its antioxidant properties may make it a candidate for research in drug development aimed at combating oxidative stress-related diseases .

Several compounds share structural similarities with 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Hydroxy-2-methylindaneContains one hydroxyl group and one methyl groupSimpler structure; less sterically hindered
4-Methyl-2-hydroxyphenolAromatic compound with one hydroxyl groupLacks spiro structure; used as an antioxidant
2-(Hydroxymethyl)-2-methyl-1-butanolAliphatic alcohol with one hydroxyl groupDifferent functional group; less complex
4,7-DimethylcoumarinContains a coumarin moietyExhibits fluorescence; used in dye applications

The uniqueness of 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane lies in its intricate spiro structure combined with multiple hydroxyl and methyl groups that enhance its reactivity and potential applications in material science and pharmaceuticals.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.1

Exact Mass

340.1675

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

77-08-7

General Manufacturing Information

1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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